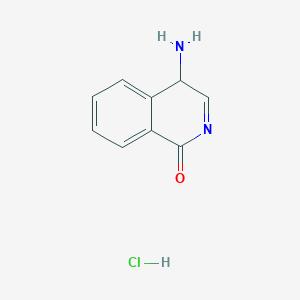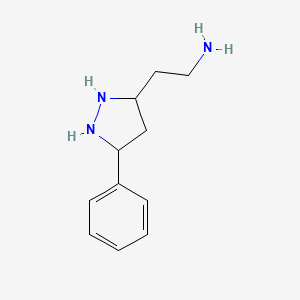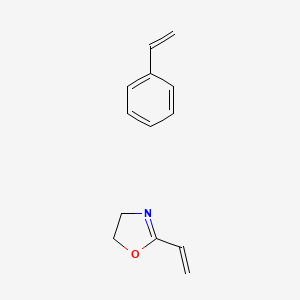
2-Ethenyl-4,5-dihydro-1,3-oxazole;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-4,5-dihydrooxazolePolymerwithEthenylbenzene is a polymeric compound formed by the polymerization of 2-ethenyl-4,5-dihydrooxazole and ethenylbenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-4,5-dihydrooxazolePolymerwithEthenylbenzene typically involves the polymerization of 2-ethenyl-4,5-dihydrooxazole and ethenylbenzene. The polymerization process can be carried out using various methods, including free radical polymerization and cationic polymerization.
-
Free Radical Polymerization: : This method involves the use of free radicals to initiate the polymerization process. Common initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN). The reaction is typically carried out at elevated temperatures (around 60-80°C) in an inert atmosphere to prevent unwanted side reactions .
-
Cationic Polymerization: : This method involves the use of cationic initiators, such as boron trifluoride etherate or aluminum chloride, to initiate the polymerization process. The reaction is typically carried out at lower temperatures (around -20 to 0°C) to control the reaction rate and achieve high molecular weight polymers .
Industrial Production Methods
In industrial settings, the production of 2-Ethenyl-4,5-dihydrooxazolePolymerwithEthenylbenzene is typically carried out in large-scale reactors with precise control over reaction conditions. The use of continuous polymerization processes allows for the efficient production of high-quality polymers with consistent properties .
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-4,5-dihydrooxazolePolymerwithEthenylbenzene undergoes various chemical reactions, including:
-
Oxidation: : The polymer can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives with altered chemical properties .
-
Reduction: : The polymer can undergo reduction reactions in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of reduced derivatives with different chemical properties .
-
Substitution: : The polymer can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents, acylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of oxidized derivatives, while reduction reactions can lead to the formation of reduced derivatives .
Scientific Research Applications
2-Ethenyl-4,5-dihydrooxazolePolymerwithEthenylbenzene has a wide range of scientific research applications, including:
-
Chemistry: : The polymer is used as a precursor for the synthesis of various functional materials, including catalysts and sensors .
-
Biology: : The polymer is used in the development of biomaterials for tissue engineering and drug delivery applications .
-
Medicine: : The polymer is used in the development of medical devices and implants, as well as in drug formulation and delivery systems .
-
Industry: : The polymer is used in the production of coatings, adhesives, and sealants, as well as in the development of advanced materials for various industrial applications .
Mechanism of Action
The mechanism of action of 2-Ethenyl-4,5-dihydrooxazolePolymerwithEthenylbenzene involves its interaction with various molecular targets and pathways. The polymer can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, including changes in cell signaling, gene expression, and cellular metabolism.
Comparison with Similar Compounds
2-Ethenyl-4,5-dihydrooxazolePolymerwithEthenylbenzene can be compared with other similar compounds, such as:
-
Poly(2-ethyl-2-oxazoline): : This polymer is similar in structure to 2-Ethenyl-4,5-dihydrooxazolePolymerwithEthenylbenzene but has different chemical properties and applications.
-
Poly(2-methyl-2-oxazoline): : This polymer is also similar in structure but has different chemical properties and applications.
-
Poly(2-phenyl-2-oxazoline): : This polymer has a similar structure but different chemical properties and applications.
The uniqueness of 2-Ethenyl-4,5-dihydrooxazolePolymerwithEthenylbenzene lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in various fields.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-ethenyl-4,5-dihydro-1,3-oxazole;styrene |
InChI |
InChI=1S/C8H8.C5H7NO/c1-2-8-6-4-3-5-7-8;1-2-5-6-3-4-7-5/h2-7H,1H2;2H,1,3-4H2 |
InChI Key |
CCLUUWFOQAVFKN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1.C=CC1=NCCO1 |
Related CAS |
27341-52-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


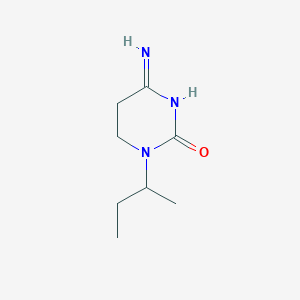
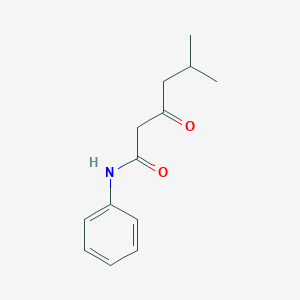
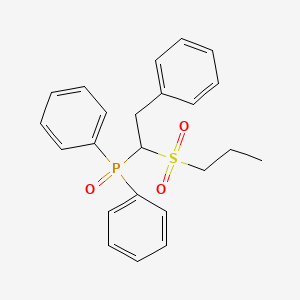
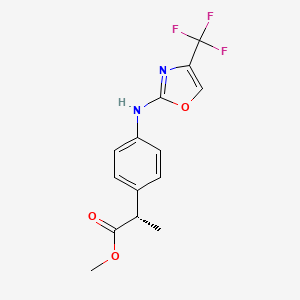

![tert-butyl N-[2-[(2-imino-4aH-quinolin-4-yl)oxy]ethyl]carbamate](/img/structure/B12342900.png)
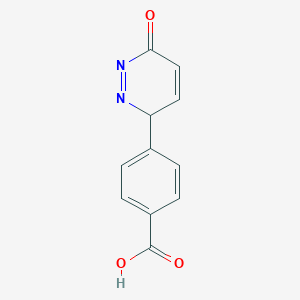
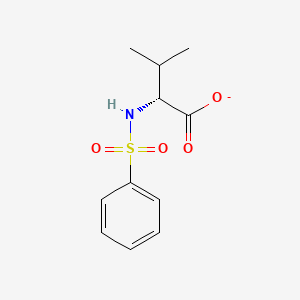
![tert-butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate](/img/structure/B12342925.png)
gold(i)](/img/structure/B12342930.png)
![(2Z)-3-(chloromethyl)-2-(hydroxymethylidene)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12342937.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12342938.png)
